![molecular formula C6H3ClFNO3 B1583476 2-Chloro-4-fluoro-5-nitrophenol CAS No. 84478-75-1](/img/structure/B1583476.png)
2-Chloro-4-fluoro-5-nitrophenol
Overview
Description
“2-Chloro-4-fluoro-5-nitrophenol” is a derivative of m-fluoronitrobenzene . It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves a two-component FAD-dependent monooxygenase, HnpAB, which catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H3ClFNO3 . The molecular weight is 191.54 .
Chemical Reactions Analysis
The catabolism of “this compound” in Cupriavidus sp. CNP-8 involves the 1,2,4-benzenetriol (BT) pathway . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . It has a melting point of 108.0 to 112.0 degrees Celsius and is soluble in methanol .
Scientific Research Applications
1. Chemical Reactions and Formation
2-Chloro-4-fluoro-5-nitrophenol is involved in various chemical reactions. For example, it is a product in the nitration of p-halophenols, forming 4-halo-4-nitrocyclohexa-2,5-dienones in addition to 4-halo-2-nitrophenols. These dienones isomerize to nitrophenols at certain temperatures, demonstrating its reactivity and potential as an intermediate in organic synthesis (Clewley et al., 1989).
2. Degradation in Environmental Systems
This compound has been studied for its degradation in environmental systems, especially in the context of pollution and waste management. For example, its anaerobic degradation in hybrid up-flow anaerobic sludge blanket reactors has been examined, providing insights into its breakdown in wastewater treatment processes (Sreekanth et al., 2009).
3. Application in Advanced Oxidation Processes
Its involvement in advanced oxidation processes (AOPs) for environmental remediation is noteworthy. Research has compared various AOPs for the degradation of similar compounds, indicating its relevance in environmental chemistry and pollution control (Saritha et al., 2007).
4. Synthesis of Derivatives
The synthesis of derivatives of this compound, such as ethyl carbonate derivatives, is an area of interest. These derivatives have potential applications in various chemical industries, showcasing the versatility of this compound in synthetic organic chemistry (Wang Da-hui, 2010).
5. Use in Sensor Technology
The compound has also been mentioned in the context of sensor technology. For example, a study discusses the use of a 4-nitrophenolate anion, closely related to this compound, in the development of colorimetric sensors for halide anions (Gale et al., 1999).
6. Environmental Biodegradation
The biodegradation of 2-Chloro-5-nitrophenol, a compound structurally similar to this compound, by bacteria such as Ralstonia eutropha JMP134 has been studied. These studies are crucial for understanding the ecological impact and microbial degradation pathways of such pollutants (Schenzle et al., 1999).
Mechanism of Action
Mode of Action
Nitrophenols are generally known to undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
It is suggested that the compound might be involved in the catabolism of 2c4np via the 1,2,4-benzenetriol (bt) pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-nitrophenol . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVMCKMQMJQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233462 | |
Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84478-75-1 | |
Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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